Tetrodotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Voltage-Gated Sodium Channels (VGSCs)

TTX acts by blocking voltage-gated sodium channels (VGSCs) in nerve cells. These channels play a critical role in initiating and transmitting nerve impulses. Because TTX binds to and inactivates VGSCs, it has become a valuable tool for researchers to study their function. By observing the effects of TTX on nerve cells, scientists can differentiate between TTX-sensitive and TTX-resistant VGSC subtypes, helping to understand their specific roles in various physiological and pathological processes ].

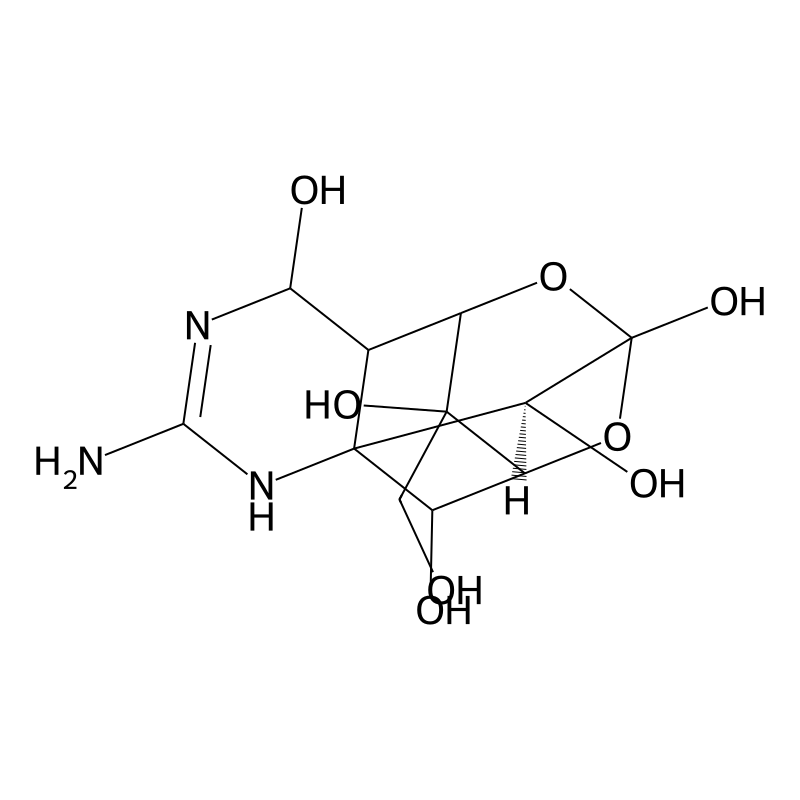

Tetrodotoxin is a potent neurotoxin primarily found in certain species of pufferfish, as well as in some other marine and terrestrial organisms. Its chemical formula is , indicating a complex structure composed of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is characterized by its ability to block voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. This disruption leads to paralysis and can be fatal if not treated promptly .

TTX acts as a potent sodium channel blocker. Sodium channels are essential for nerve impulse transmission. TTX binds to these channels, preventing the influx of sodium ions necessary for action potential generation. This disrupts nerve signaling, leading to muscle paralysis and potentially respiratory failure [, ].

The primary chemical reaction involving tetrodotoxin occurs when it binds to the extracellular pore of voltage-gated sodium channels in nerve cells. This binding prevents sodium ions from entering the neuron, thereby inhibiting action potential generation and disrupting neuronal communication. The mechanism of action was first elucidated in the 1960s, demonstrating that tetrodotoxin acts as a selective blocker of sodium channels without affecting other ion channels or receptors .

Tetrodotoxin exhibits significant biological activity as a neurotoxin. It selectively inhibits the firing of action potentials by blocking sodium channels, leading to a range of symptoms including numbness, paralysis, and potentially respiratory failure. The toxin's effects can manifest rapidly after ingestion or exposure, making it one of the most dangerous natural toxins known. In lower doses, it has been studied for potential therapeutic applications, particularly in pain management .

Tetrodotoxin can be synthesized through various methods. The first total synthesis was reported in 1972, but significant advancements have been made since then. Recent synthetic routes utilize abundant chemical feedstocks such as furfuryl alcohol and involve complex multi-step processes including stereoselective Diels-Alder reactions and functional group interconversions. These methods aim to create tetrodotoxin efficiently while maintaining its structural integrity .

Notable Synthesis Techniques:- Diels-Alder Reaction: A key step in assembling the cyclohexane skeleton.

- Functional Group Interconversions: Sequential modifications to introduce heteroatoms.

- Radical Conditions: Employed for specific transformations during synthesis .

Tetrodotoxin has several applications in scientific research and medicine:

- Research Tool: Widely used in neurophysiology to study sodium channel function and neuronal signaling mechanisms.

- Pain Management: Investigated for its analgesic properties in clinical trials for cancer-related pain and other conditions .

- Biochemical Probes: Utilized to differentiate between tetrodotoxin-sensitive and resistant sodium channels, aiding in the understanding of pain pathways .

Tetrodotoxin's interactions with sodium channels have been extensively studied. It binds specifically to site 1 on the fast voltage-gated sodium channels, blocking sodium ion influx. This interaction is crucial for understanding both its toxicological effects and its potential therapeutic uses. Studies have also explored how tetrodotoxin interacts with various analogs and other neurotoxins, enhancing our understanding of ion channel pharmacology .

Several compounds share structural or functional similarities with tetrodotoxin:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Saxitoxin | Dinoflagellates | Sodium channel blocker | Similar structure; found in shellfish |

| Neosaxitoxin | Dinoflagellates | Sodium channel blocker | Analogous to saxitoxin |

| Conotoxins | Cone snails | Various ion channel blockers | Diverse mechanisms targeting different channels |

| Batrachotoxin | Poison dart frogs | Sodium channel blocker | Extremely potent; affects multiple channels |

| Aconitine | Aconitum species | Sodium channel activator | Different mechanism; enhances channel activity |

Tetrodotoxin is unique due to its highly selective action on voltage-gated sodium channels without affecting other receptor systems, making it a valuable tool for both research and potential therapeutic applications .

Molecular Structure and Formula (C₁₁H₁₇N₃O₈)

Tetrodotoxin represents one of the most structurally complex marine neurotoxins known to science, with the molecular formula C₁₁H₁₇N₃O₈ [1] [2]. The structure of this highly polar zwitterion was elucidated simultaneously by Woodward, Tsuda, Goto, and Mosher in 1964 using degradative methods and nuclear magnetic resonance spectroscopy [7]. The molecular weight of tetrodotoxin is precisely 319.27 grams per mole [3] [4].

The core structure consists of a highly oxygenated guanidinium alkaloid featuring a unique cage-like architecture [14]. The molecule comprises a complex fused ring system incorporating a rigid dioxa-adamantane cage with an ortho acid, a cyclic guanidinium hemiaminal moiety, and nine contiguous stereogenic centers, including one bridgehead nitrogen-containing quaternary center [7] [17]. The structural framework contains approximately 42 bonds total, including 25 non-hydrogen bonds, with various bond types including carbon-carbon, carbon-nitrogen, carbon-oxygen, and oxygen-hydrogen bonds [5].

| Structural Element | Description |

|---|---|

| Core Structure | Consists of a highly oxygenated guanidinium alkaloid with a unique cage-like structure [14] |

| Ring System | Contains a complex fused ring system with a dioxa-adamantane cage and a cyclic guanidinium moiety [7] [17] |

| Functional Groups | Features 6 hydroxyl groups, 1 guanidinium group, and an orthoester functionality [14] |

| Bond Types | Contains 25 non-hydrogen bonds including C-C, C-N, C-O, and O-H bonds [5] |

| Molecular Dimensions | Compact molecule with dimensions approximately 8.8 × 9.0 × 9.5 Å [20] |

The International Union of Pure and Applied Chemistry systematic name for tetrodotoxin is octahydro-12-(hydroxymethyl)-2-imino-5,9:7,10a-dimethano-10aH- [1] [3]dioxocino[6,5-d]pyrimidine-4,7,10,11,12-pentol [1] [8]. This complex nomenclature reflects the intricate polycyclic structure that makes tetrodotoxin one of the most challenging natural products to synthesize in the laboratory [2] [18].

Stereochemistry and Configuration

The stereochemical complexity of tetrodotoxin is remarkable, containing nine contiguous stereogenic centers that create a highly specific three-dimensional arrangement essential for its biological properties [7] [17]. The absolute configuration has been definitively established as (4R,4aR,5R,7S,9S,10S,10aR,11S,12S) through X-ray crystallographic analysis [20].

The molecule exhibits exceptional conformational rigidity due to its fused ring system and the dioxa-adamantane cage structure [7]. This rigidity is crucial for maintaining the precise spatial arrangement of functional groups necessary for binding interactions. The stereochemical complexity is further emphasized by the presence of one bridgehead nitrogen-containing quaternary center, which adds significant synthetic challenges [17].

| Aspect | Description |

|---|---|

| Stereogenic Centers | Contains 9 contiguous stereogenic centers, including one bridgehead nitrogen-containing quaternary center [7] [17] |

| Absolute Configuration | The absolute configuration is (4R,4aR,5R,7S,9S,10S,10aR,11S,12S) as determined by X-ray crystallography [20] |

| Conformational Rigidity | Exhibits high conformational rigidity due to the fused ring system and the dioxa-adamantane cage structure [7] |

| Stereochemical Complexity | The complex stereochemistry is critical for biological activity, as evidenced by the significantly lower toxicity of stereoisomers [13] |

The stereochemical arrangement creates a densely heteroatom-substituted framework that contributes to the molecule's unique binding properties [7]. Research has demonstrated that even minor stereochemical variations, such as those found in 8-epi-tetrodotoxin analogues, can significantly alter biological activity profiles [13].

Physicochemical Properties

Crystalline Characteristics

Tetrodotoxin crystallizes in the triclinic crystal system with distinctive structural parameters that have been precisely determined through X-ray crystallographic analysis [20] [21]. The crystal structure reveals two formula units in a unit cell with specific dimensional characteristics.

| Property | Description |

|---|---|

| Crystal System | Triclinic [20] |

| Unit Cell Dimensions | a=8.79 Å, b=9.02 Å, c=9.51 Å, α=106°51′, β=88°1′, γ=96°23′ [20] |

| Space Group | P1 (with two formula units per unit cell) [20] |

| Crystal Habit | Colorless prisms [21] |

| Crystal Color | White to colorless [8] [9] |

| Crystal Stability | Stable at room temperature; darkens above 220°C without melting [8] [9] |

The crystalline structure of tetrodotoxin hydrobromide has been extensively studied, revealing that the two crystallographically-independent molecules within the unit cell are almost identical and correspond to the structure originally deduced by Tsuda [20]. The crystals exhibit a characteristic prismatic habit and maintain their structural integrity under normal storage conditions [21].

Solubility Profile

The solubility characteristics of tetrodotoxin are distinctive and reflect its zwitterionic nature and high polarity [11] [15]. The compound exhibits pH-dependent solubility behavior, with significantly enhanced solubility under acidic conditions.

| Solvent/Condition | Solubility | Notes |

|---|---|---|

| Water | Slightly soluble [15] | Solubility increases with decreasing pH [11] |

| Acidic Aqueous Solutions (pH 3-7) | Readily soluble [15] | Forms stable solutions in citrate buffer (pH 4.8) [4] |

| Alkaline Solutions | Unstable and decomposes [15] | Rapid decomposition occurs [14] |

| Methanol | Slightly soluble [11] | Limited solubility |

| Ethanol | Slightly soluble [11] | Limited solubility |

| Diethyl Ether | Very slightly soluble [11] | Minimal solubility |

| Acetone | Insoluble [11] | No measurable solubility |

| Chloroform | Insoluble [11] | No measurable solubility |

| Benzene | Insoluble [15] | No measurable solubility |

| Hexane | Insoluble | No measurable solubility |

Tetrodotoxin is essentially insoluble in most organic solvents except for minimal solubility in diethyl ether and alcohol [8] [11]. The compound forms crystalline hydrobromide salts that are water-soluble, from which the pure toxin can be recovered by treatment with ammonia [8]. Commercial preparations often utilize citric acid-sodium citrate buffer solutions at pH 4.8 to maintain stability and solubility [4] [11].

Thermal Stability

The thermal stability profile of tetrodotoxin demonstrates its remarkable resistance to heat degradation under normal conditions, while exhibiting characteristic decomposition patterns at elevated temperatures [8] [9].

| Temperature Range (°C) | Stability | Notes |

|---|---|---|

| Below 0 | Highly stable [4] | Can be stored frozen for extended periods |

| 0-25 | Stable [15] | Stable at room temperature in solid form |

| 25-100 | Stable in acidic solutions; unstable in alkaline solutions [15] | Rate of decomposition increases with temperature and pH |

| 100-220 | Gradually decomposes [8] | Decomposition accelerates with increasing temperature |

| Above 220 | Rapidly decomposes (darkens without melting) [8] [9] | Complete decomposition occurs |

Tetrodotoxin exhibits no definite melting point but begins to darken and carbonize above 220°C without melting [8] [15]. The compound demonstrates exceptional thermal stability in acidic aqueous solutions but readily decomposes under alkaline conditions [15]. Research has shown that tetrodotoxin is not easily decomposed by enzymatic treatments, including exposure to pancreatic enzymes, salivary amylase, or emulsifying enzymes [15].

Spectroscopic Properties

The spectroscopic characteristics of tetrodotoxin provide valuable structural information and serve as important analytical tools for identification and quantification [19] [25].

| Spectroscopic Method | Key Features |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic bands at 1658 cm⁻¹ and 1603 cm⁻¹ [8] [21] |

| Nuclear Magnetic Resonance (NMR) | Complex spectrum due to stereochemically rigid structure with multiple stereogenic centers [13] |

| Mass Spectrometry | Molecular ion peak at m/z 320 [M+H]⁺; characteristic fragment ion at m/z 162 [22] |

| X-ray Crystallography | Triclinic crystal system; unit cell dimensions: a=8.79, b=9.02, c=9.51 Å, α=106°51′, β=88°1′, γ=96°23′ [20] |

Infrared spectroscopy reveals the presence of multiple bonds with characteristic absorption bands, while ultraviolet absorption spectroscopy shows transparency above 210 nanometers with no significant ultraviolet absorption [8] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural information, though the spectra are complex due to the molecule's rigid stereochemical framework and multiple stereogenic centers [13].

Mass spectrometric analysis consistently shows the molecular ion peak at m/z 320 corresponding to [M+H]⁺, along with a characteristic and diagnostically important fragment ion at m/z 162 that is commonly used for detection and quantification in analytical applications [22]. High-resolution mass spectrometry has been instrumental in elucidating fragmentation patterns and confirming structural assignments [22].

Structural Unique Features

Guanidinium Moiety

The guanidinium moiety represents one of the most critical structural features of tetrodotoxin, functioning as the primary pharmacophoric element responsible for its interaction with voltage-gated sodium channels [16] [31]. This positively charged functional group exhibits a pKa value of 8.76 in aqueous solution and 9.4 in 50% alcohol solution [9] [31].

The guanidinium group consists of a resonance-stabilized cation that maintains its positive charge under physiological conditions [8] [16]. This cationic nature is essential for the electrostatic interactions with negatively charged residues located in the outer vestibule of voltage-gated sodium channels [16]. The spatial orientation and electronic properties of the guanidinium moiety are precisely maintained by the rigid molecular framework, ensuring optimal binding geometry [17].

Research has demonstrated that the guanidinium functionality binds specifically to Site 1 of voltage-gated sodium channels, which is located at the extracellular pore opening [16]. The binding affinity is remarkably high, with dissociation constants in the nanomolar range, reflecting the optimal complementarity between the guanidinium group and its binding site [16]. This interaction effectively blocks sodium ion passage through the channel, providing the molecular basis for tetrodotoxin's neurotoxic properties [16].

Orthoester Functionality

The orthoester functionality at C-10 represents a unique structural element that contributes significantly to the rigid dioxa-adamantane cage architecture of tetrodotoxin [7] [17]. This functional group is part of a complex hemiacetal/hemiketal system that can exist in dynamic equilibrium with other forms under specific conditions [7].

Under acidic conditions, tetrodotoxin exists as an equilibrium mixture of three interconvertible forms: the orthoester form, the 4,9-anhydro form, and the lactone form [7] [17]. This equilibrium behavior has important implications for the molecule's stability and analytical detection. The orthoester structure contributes to the overall molecular rigidity and helps maintain the precise three-dimensional arrangement necessary for biological activity [17].

The formation of the orthoester functionality during tetrodotoxin biosynthesis and chemical synthesis represents one of the most challenging aspects of tetrodotoxin chemistry [17]. Recent synthetic approaches have utilized ruthenium-catalyzed oxidative alkyne cleavage followed by hemiaminal and orthoester formation under acidic conditions to achieve the rapid assembly of this critical structural element [17].

Dense Heteroatom Substitution

Tetrodotoxin exhibits an exceptionally high density of heteroatom substitution, containing six hydroxyl groups and three nitrogen atoms within its relatively small molecular framework of 319.27 daltons [1] [14]. This dense heteroatom substitution creates a highly polar molecular surface that is critical for both solubility properties and biological interactions [7] [14].

The strategic placement of hydroxyl groups throughout the molecule creates multiple opportunities for hydrogen bonding interactions, both intramolecularly and with target proteins [14]. These hydroxyl groups contribute to the molecule's water solubility while simultaneously providing specific binding contacts with amino acid residues in the sodium channel binding site [16].

The nitrogen atoms are incorporated into the guanidinium moiety and the complex ring system, with each nitrogen atom playing a specific role in maintaining the overall molecular architecture [14]. The dense heteroatom substitution pattern is unique among natural products and represents a significant synthetic challenge due to the need to introduce multiple functional groups with precise stereochemical control [7] [17].

Physical Description

Colorless crystalline solid that darkens when heated above 428°F (220°C).

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPL THER/ Burn injuries have been identified as the primary cause of injury in 5% of U.S. military personnel evacuated from Operations Iraqi Freedom and Enduring Freedom. Severe burn-associated pain is typically treated with opioids such as fentanyl, morphine, and methadone. Side effects of opioids include respiratory depression, cardiac depression, decrease in motor and cognitive function, as well as the development of hyperalgesia, tolerance and dependence. These effects have led us to search for novel analgesics for the treatment of burn-associated pain in wounded combat service members. Tetrodotoxin (TTX) is a selective voltage-gated sodium channel blocker currently in clinical trials as an analgesic. A phase 3 clinical trial for cancer-related pain has been completed and phase 3 clinical trials on chemotherapy-induced neuropathic pain are planned. It has also been shown in mice to inhibit the development of chemotherapy-induced neuropathic pain. TTX was originally identified as a neurotoxin in marine animals but has now been shown to be safe in humans at therapeutic doses. The antinociceptive effects of TTX are thought to be due to inhibition of Na(+) ion influx required for initiation and conduction of nociceptive impulses. One TTX sensitive sodium channel, Nav1.7, has been shown to be essential in lowering the heat pain threshold after burn injuries. To date, the analgesic effect of TTX has not been tested in burn-associated pain. Male Sprague-Dawley rats were subjected to a full thickness thermal injury on the right hind paw. TTX (8 ug/kg) was administered once a day systemically by subcutaneous injection beginning 3 days post thermal injury and continued through 7 days post thermal injury. Thermal hyperalgesia and mechanical allodynia were assessed 60 and 120 min post injection on each day of TTX treatment. TTX significantly reduced thermal hyperalgesia at all days tested and had a less robust, but statistically significant suppressive effect on mechanical allodynia. These results suggest that systemic TTX may be an effective, rapidly acting analgesic for battlefield burn injuries and has the potential for replacing or reducing the need for opioid analgesics.

/EXPL THER/ Persistent muscle pain is a common and disabling symptom for which available treatments have limited efficacy. Since tetrodotoxin (TTX) displays a marked antinociceptive effect in models of persistent cutaneous pain, we tested its local antinociceptive effect in rat models of muscle pain induced by inflammation, ergonomic injury and chemotherapy-induced neuropathy. While local injection of TTX (0.03-1 ug) into the gastrocnemius muscle did not affect the mechanical nociceptive threshold in naive rats, exposure to the inflammogen carrageenan produced a marked muscle mechanical hyperalgesia, which was dose-dependently inhibited by TTX. This antihyperalgesic effect was still significant at 24 hr. TTX also displayed a robust antinociceptive effect on eccentric exercise-induced mechanical hyperalgesia in the gastrocnemius muscle, a model of ergonomic pain. Finally, TTX produced a small but significant inhibition of neuropathic muscle pain induced by systemic administration of the cancer chemotherapeutic agent oxaliplatin. These results indicate that TTX-sensitive sodium currents in nociceptors play a central role in diverse states of skeletal muscle nociceptive sensitization, supporting the suggestion that therapeutic interventions based on TTX may prove useful in the treatment of muscle pain.

/EXPL THER/ OBJECTIVE: This study evaluated subcutaneous injections of tetrodotoxin (TTX) for the treatment of moderate to severe, inadequately controlled cancer-related pain. METHODS: Eligible patients were randomized to receive TTX (30 ug) or placebo subcutaneously twice daily for four consecutive days. Efficacy was assessed using pain and composite endpoints (including pain and quality of life measures), and safety was evaluated using standard measures. RESULTS: 165 patients were enrolled at 19 sites in Canada, Australia, and New Zealand, with 149 patients in the primary analysis "intent-to-treat" population. The primary analysis supports a clinical benefit of TTX over placebo based on the pain endpoint alone with a clinically significant estimated effect size of 16.2% (p = 0.0460). The p value was nominally statistically significant after prespecified (Bonferroni Holm) adjustment for the two primary endpoints but not at the prespecified two-sided 5% level. The mean duration of analgesic response was 56.7 days (TTX) and 9.9 days (placebo). Most common adverse events were nausea, dizziness, and oral numbness or tingling and were generally mild to moderate and transient. CONCLUSIONS: Although underpowered, this study demonstrates a clinically important analgesic signal. TTX may provide clinically meaningful analgesia for patients who have persistent moderate to severe cancer pain despite best analgesic care.

For more Therapeutic Uses (Complete) data for Tetrodotoxin (6 total), please visit the HSDB record page.

Mechanism of Action

Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX.

... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain.

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Tetrodotoxin (TTX) and its analogs (TTXs), widely distributed among marine as well as terrestrial animals, induce dangerous intoxications. These highly potential toxins are also known as the causative agent of puffer fish poisoning. ... TTX, anhydrotetrodotoxin, 11-deoxytetrodotoxin and trideoxytetrodotoxin were determined in separated tissues of Bangladeshi marine puffers, Takifugu oblongus. TTX was predominant in skin, muscle and liver, whereas trideoxytetrodotoxin preponderated in the ovary. The toxicity of the various tissues was determined by a mouse bioassay.

To investigate the relationship between the toxicity of puffer fish and the distribution of tetrodotoxin-producing bacteria in puffer fish Fugu rubripes collected from the Bohai Sea of China, bacteria were isolated from each organ (ovaries, livers, intestines and gallbladders) and screened for tetrodotoxin (TTX) production. 20 out of 36 isolated strains were found to produce TTX in vitro. In the organs of ovaries and livers whose toxicity is more potent than other organs, the number and toxicity of TTX-producing strains was greater than that of others. Most TTX-producing bacterial strains were identified as Bacillus spp. (19 strains) and Actinomycete spp. (1 strain) based on the morphological observation, physiological and biochemical characteristics and G+C content of DNA. The purified toxin was identified to be TTX by high performance liquid chromatography assay, thin-layer chromatography assay and electrospray ionization mass spectrometry analysis. Our results suggested that TTX-producing bacteria are closely related to the toxification of the puffer fish. More research is needed to elucidate the mechanism of TTX synthesis and the role of TTX in bacteria.

The liver homogenate of puffer fish was fractionated into blood cell, nuclear, mitochondrial, microsomal and cytosol fractions by the differential centrifugation method. ... Analyses by HPLC and LC-FABMS demonstrated that tetrodotoxin is the major toxic principle in each fraction. These results reveal that tetrodotoxin is widely distributed in organelles in liver cells, though predominantly in the cytosol fraction.

For more Absorption, Distribution and Excretion (Complete) data for Tetrodotoxin (9 total), please visit the HSDB record page.

Metabolism Metabolites

To investigate the genes related to the biosynthesis or accumulation of tetrodotoxin (TTX) in pufferfish, mRNA expression patterns in the liver from pufferfish, akamefugu Takifugu chrysops and kusafugu Takifugu niphobles, were compared by mRNA arbitrarily primed reverse transcription-polymerase chain reaction (RAP RT-PCR) with fish bearing different concentrations of TTX and its derivatives. RAP RT-PCR provided a 383 bp cDNA fragment and its transcripts were higher in toxic than non-toxic pufferfish liver. Its deduced amino acid sequence was similar to those of fibrinogen-like proteins reported for other vertebrates. Northern blot analysis and rapid amplification of cDNA ends (RACE) revealed that the cDNA fragment of 383 bp was composed of at least three fibrinogen-like protein (flp) genes, flp-1, flp-2 and flp-3. Relative mRNA levels of flp-1, flp-2 and flp-3 showed a linear correlation with toxicity of the liver for two pufferfish species.

Wikipedia

Use Classification

Methods of Manufacturing

Toxin from the ovaries and liver of many species of Tetraodontidae, especially the globe fish (Spheroides rubripes).

Tetrodotoxin, a toxic principal of puffer-fish poisoning, is one of the most famous marine natural products, and has been known as a formidable synthetic target in synthesis owing to its multifunctional structure and unusual chemical properties. From the perspective of supplying tetrodotoxin derivatives such as labeled molecules for biochemical research, /a/... total synthesis of tetrodotoxin from a synthetic intermediate for 11-deoxytetrodotoxin, which was previously prepared from levoglucosenone as a chiral starting material in this laboratory. This paper discloses the details of the total synthesis with special reference to significant influences on the neighboring functional groups found in the installation of guanidine. ...

Puffer fishes were collected from the central sea in Vietnam from spring to summer season. The eggs were incubated in MRS broth that was used to test the toxicity in mice and isolate the lactic acid bacteria community that could produce tetrodotoxin (TTX). Thin layer chromatography (TLC) and high performance lipid chromatography (HPLC) were used to detect and quantify TTX. As a result, Enterococcus faecium AD1 which was identified by biochemical test and 16S rRNA analysis could produce TTX 0.3 mg/mL when cultured in MRS broth. The bacterium was optimized for TTX production and gave 0.18 mg/mL, 0.07 mg/mL, and 0.15 mg/mL in media prepared from the meat-washing water of freshwater fishes (Pangasius bocourti, Oreochromis sp.) and sea fish (Auxis thazard), respectively, that are also hopeful to answer some poisoning cases related to eating fishes. Enterococcus faecium also showed the wide antimicrobial activities on yeast, Gram-negative and -positive bacteria. Extracted exopolysaccharide (EPS) that reacted with 2,2-diphenyl-1-picrylhydrazyl to give IC50 at 5 mg/mL equaled 11 mg/mL ascorbic acid which could show effects on Hela-6 and Hep G2 using sulforhodamine B test. Enterococcus faecium can be claimed as a promising source in tetrodotoxin and biological compounds.

For more Methods of Manufacturing (Complete) data for Tetrodotoxin (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Determination of puffer fish tetrodotoxin by capillary isotachophoresis.

Separation of tetrodotoxin and paralytic shellfish (puffer and scallop) poisons by HPLC with a fluorometric detection using o-phthalaldehyde.

Tetrodotoxin (TTX) is a potent, low molecular weight analyte that can lead to fatal poisoning and requires a sensitive, rapid detection method. Here, we have developed a competitive, lateral-flow immunochromatographic strip combined with quantum dot nanobeads (QDNBs) and gold nanoflowers (AuNFs). This approach is called turn-on C-LFICS and it meets all testing requirements. Subsequent analysis revealed that this turn-on C-LFICS was rapid (8 min), sensitive (LOD = 0.2 ng/mL), and quantitative (DLR = 1.56-100 ng/mL), and had a positive signal readout (based on fluorescence quenching effects) for TTX detection. Moreover, it had superior signal brightness and a low background interference signal when compared with previous methods. Finally, it can function free of interference from the sample matrix and has a demonstrated recovery range of 85.5% to 119.7% in spiked samples. Taken together, these results show that our turn-on C-LFICS is an effective detection tool for TTX or other small molecules.

For more Analytic Laboratory Methods (Complete) data for Tetrodotoxin (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

...The purified toxin was identified to be /tetrodotoxin/ (TTX) by high performance liquid chromatography assay, thin-layer chromatography assay and electrospray ionization mass spectrometry analysis. Our results suggested that TTX-producing bacteria are closely related to the toxification of the puffer fish. More research is needed to elucidate the mechanism of TTX synthesis and the role of TTX in bacteria.

...The toxin isolated from the /tree-frog Polypedates sp./ skin was analyzed by high-performance liquid chromatography, electrospray ionization-time of flight mass spectrometry and proton nuclear magnetic resonance, and characterized as tetrodotoxin, a toxin principle.

In November 2015, a patient presented with symptoms of toxicity after eating whole boiled samples of the scavenging gastropod Nassarius (Alectrion) glans "Kinshibai" in Nagasaki. This food poisoning case was the third recorded in Japan. The case was investigated by evaluation of the toxin profile of the gastropod, and monitoring of tetrodotoxin (TTX) levels in serum and urine sampled from the affected individual. One gastropod contained a harmful dose of TTX (2.5 mg/ individual in food residue sample 2). In biological samples, maximum TTX concentrations were 42.8 ng/mL in serum on the day after onset of symptoms. TTX urinary excretion was calculated to be 2.4 mg. From the measured TTX concentrations, it was estimated that a lethal dose had been ingested in this case. Moreover, it was found by LC-QqQ-MS/MS analysis and mouse bioassay that the toxicity of "Kinshibai" was not solely due to TTX. The remaining toxicity was thought to be due to 11-oxoTTX. As in previous poisoning cases, it was concluded that ingestion of this gastropod poses a high risk of food poisoning.

For more Clinical Laboratory Methods (Complete) data for Tetrodotoxin (7 total), please visit the HSDB record page.

Interactions

At 24 hours after coronary artery occlusion in dogs, lidocaine (4 mg/kg, iv) and tetrodotoxin (2 ug/kg, iv) showed marked antiarrhythmic activity. At 2-fold lower doses, neither substance alone had an effect on arrhythmias, but when administered together, they induced almost complete restoration of cardiac rhythm.

Batrachotoxin increased sodium uptake by synaptosomes. Veratridine also increased the sodium uptake. Tetrodotoxin blocked the effects of the above toxins.

Denervated muscle of mice was excised after 5-6 days and incubated in 0.5% papain at 28-9 °C for 5-8 minutes. The proteolytic treatment abolished the shielding of sodium ion channel by labile surface proteins by partial removal which restored the sensitivity of receptors to tetrodotoxin after impairment by denervation.

For more Interactions (Complete) data for Tetrodotoxin (8 total), please visit the HSDB record page.